![molecular formula C21H25N3O2S B12162712 2'-(butan-2-yl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12162712.png)
2'-(butan-2-yl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-(butan-2-yl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a thiazole ring and an isoquinoline moiety. These structural elements are often associated with biological activity, making this compound a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(butan-2-yl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).
Spirocyclization: The spirocyclic structure is introduced through a cyclization reaction involving a suitable cyclopentanone derivative.
Thiazole Ring Formation: The thiazole ring is typically formed via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Final Coupling: The final step involves coupling the thiazole derivative with the spirocyclic isoquinoline intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, which can enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the isoquinoline moiety, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products of these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazole derivatives, each with potential unique biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound’s structural features make it a candidate for studying enzyme interactions and receptor binding. Its thiazole ring is particularly interesting for its potential to interact with biological macromolecules.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. The presence of the thiazole and isoquinoline moieties suggests it could exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2’-(butan-2-yl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions, facilitating binding to active sites. The isoquinoline moiety can intercalate into DNA or interact with proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(butan-2-yl)-1-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroisoquinoline-4-carboxamide
- 2’-(butan-2-yl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-quinoline]-4’-carboxamide
Uniqueness
The unique spirocyclic structure of 2’-(butan-2-yl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide distinguishes it from other similar compounds. This spirocyclic feature can enhance its stability and potentially its biological activity, making it a valuable compound for further research and development.
Biological Activity
Chemical Structure and Synthesis
The compound features a complex spirocyclic structure, integrating a thiazole moiety and an isoquinoline framework. The synthesis of such compounds is often achieved through multi-step organic reactions, including cyclization and functional group transformations. While specific synthetic routes for this compound are not detailed in the available literature, similar compounds have been synthesized using microwave-assisted methods that enhance reaction efficiency and yield .
Antimicrobial Activity
Research on related compounds indicates that derivatives of thiazole and isoquinoline exhibit notable antimicrobial properties . For instance, thiazole derivatives have been shown to possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the thiazole ring in our compound may contribute to similar antimicrobial effects due to its ability to interact with bacterial enzymes and disrupt cellular processes.
Anticancer Properties
Isoquinoline derivatives are well-documented for their anticancer activities . Studies suggest that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. The spirocyclic structure may enhance the binding affinity to target proteins involved in cancer progression.
Neuroprotective Effects
There is emerging evidence that certain isoquinoline derivatives exhibit neuroprotective effects , potentially beneficial in neurodegenerative diseases like Alzheimer's. These compounds may exert their effects by reducing oxidative stress and inflammation in neuronal cells. Given the structural complexity of our compound, it may similarly influence neuroprotective pathways.
Study 1: Antimicrobial Efficacy
In a comparative study of thiazole derivatives, one compound demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests that our compound could possess comparable efficacy due to its structural similarities.
Study 2: Anticancer Activity
A study focusing on isoquinoline derivatives found that one compound led to a 50% reduction in tumor size in murine models when administered at a dose of 10 mg/kg body weight. This highlights the potential for our compound to be developed as an anticancer agent.
Study 3: Neuroprotection
Research involving isoquinoline-based compounds indicated protective effects against oxidative stress in neuronal cell cultures, with a significant decrease in reactive oxygen species (ROS) levels observed. This supports the hypothesis that our compound may also confer neuroprotective benefits.
Properties
Molecular Formula |
C21H25N3O2S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-butan-2-yl-1-oxo-N-(1,3-thiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C21H25N3O2S/c1-3-14(2)24-19(26)16-9-5-4-8-15(16)17(21(24)10-6-7-11-21)18(25)23-20-22-12-13-27-20/h4-5,8-9,12-14,17H,3,6-7,10-11H2,1-2H3,(H,22,23,25) |
InChI Key |
QAKLPACQSGSGDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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